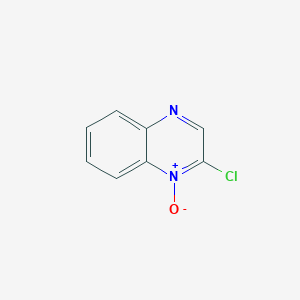
2-Chloroquinoxaline-1-oxide
Cat. No. B8673523
M. Wt: 180.59 g/mol
InChI Key: BLJRCNDVGFSQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03971725
Procedure details


1 gram mole of quinoxaline (130 g.) is oxidized by treatment with 3150 milliliters of a 1.2 molar solution of peracetic acid in acetic anhydride, according to the method of Landquist, reported in the Journal of the Chemical Society at page 2816 (1953). The product, quinoxaline-1,4-dioxide, having a melting point of between 241.5° and 242.0°C. (with decomposition), is obtained in 50-60% yield. It is reacted with 530 grams of benzenesulfonyl chloride at a temperature of 25°C. for 1 to 12 hours and the resulting grey-green solid product is treated with 440 milliliters of a 10% aqueous solution of sodium bicarbonate, to produce 2-chloroquinoxaline-1-oxide. The product obtained has a melting point of 115°-116°C. after crystallization from cyclohexane or methanol. It is obtained in approximately 60% yield. The method for this reaction is reported in the Journal of General Chemistry, V.S.S.R., volume 34, page 2836 (1964 ).

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Yield
50%
Identifiers


|
REACTION_CXSMILES
|
N1C2C(=CC=CC=2)N=CC=1.C(OO)(=O)C.[N+:16]1([O-:27])[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[N+:19]([O-])=[CH:18][CH:17]=1.C1(S([Cl:37])(=O)=O)C=CC=CC=1.C(=O)(O)[O-].[Na+]>C(OC(=O)C)(=O)C>[Cl:37][C:17]1[CH:18]=[N:19][C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[N+:16]=1[O-:27] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
130 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=NC2=CC=CC=C12
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
peracetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+]1(=CC=[N+](C2=CC=CC=C12)[O-])[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
530 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Step Six
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained in 50-60% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=[N+](C2=CC=CC=C2N=C1)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
